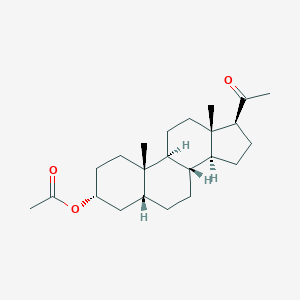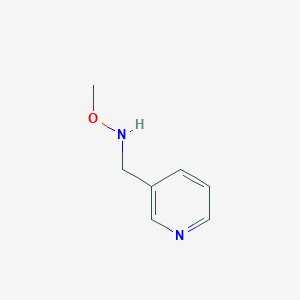
O-Methyl-N-(3-pyridylmethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl-N-(3-pyridylmethyl)hydroxylamine, commonly known as MPNH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPNH is a hydroxylamine derivative that has been synthesized using various methods and has been shown to have diverse biological effects.
Mecanismo De Acción
The exact mechanism of action of MPNH is not fully understood. However, it has been suggested that MPNH may act as a prodrug, releasing hydroxylamine and pyridine moieties, which can then interact with various cellular targets. MPNH has been reported to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
MPNH has been shown to have diverse biochemical and physiological effects. It has been reported to inhibit the production of nitric oxide and prostaglandins, which are involved in inflammation. MPNH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPNH has been reported to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPNH has several advantages for lab experiments. It is stable, easy to synthesize, and has been shown to have low toxicity. However, MPNH has some limitations, including its poor solubility in water and its tendency to form aggregates, which can affect its biological activity.
Direcciones Futuras
There are several potential future directions for MPNH research. One area of interest is the development of MPNH derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications. MPNH has also been studied for its potential use as a diagnostic tool in cancer imaging. Further research in this area may lead to the development of new diagnostic methods for cancer detection.
Conclusion:
In conclusion, MPNH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to have diverse biological effects. MPNH has been extensively studied for its potential use in treating various diseases, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the mechanism of action of MPNH and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MPNH has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. MPNH has also been reported to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
120739-78-8 |
|---|---|
Nombre del producto |
O-Methyl-N-(3-pyridylmethyl)hydroxylamine |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
N-methoxy-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C7H10N2O/c1-10-9-6-7-3-2-4-8-5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
QEUIXVGKTZABLL-UHFFFAOYSA-N |
SMILES |
CONCC1=CN=CC=C1 |
SMILES canónico |
CONCC1=CN=CC=C1 |
Sinónimos |
3-Pyridinemethanamine,N-methoxy-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


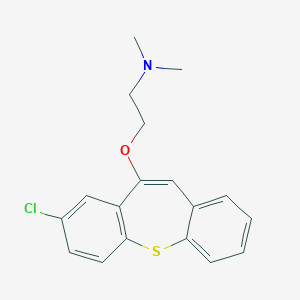
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
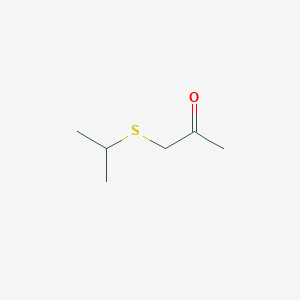
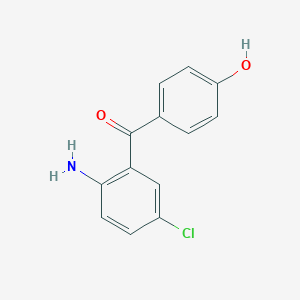
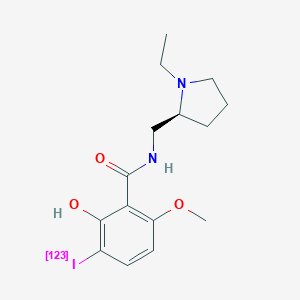
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
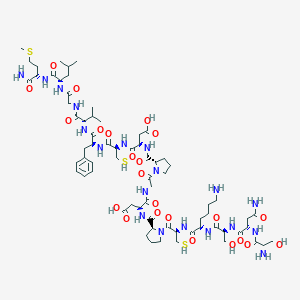
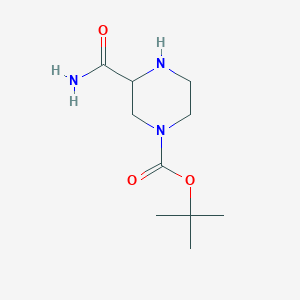
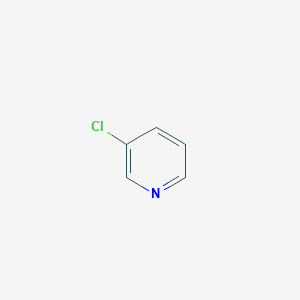
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)
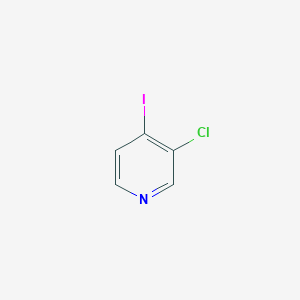
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

